1,2-Dichloro-3-isopropoxybenzene
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Overview
Description
1,2-Dichloro-3-isopropoxybenzene: is an organic compound with the molecular formula C9H10Cl2O It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 2 positions, and an isopropoxy group is substituted at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3-isopropoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general synthetic route involves the chlorination of 3-isopropoxybenzene. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a catalyst like ferric chloride (FeCl3) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the chlorination of 3-isopropoxybenzene in large-scale reactors, followed by purification steps such as distillation and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-3-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of compounds like 1,2-dihydroxy-3-isopropoxybenzene.
Oxidation: Formation of 1,2-dichloro-3-isopropoxybenzaldehyde.
Reduction: Formation of 1,2-dichloro-3-isopropylbenzene.
Scientific Research Applications
1,2-Dichloro-3-isopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-isopropoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and the isopropoxy group influence the electron density of the benzene ring, making it reactive towards electrophiles. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
1,2-Dichlorobenzene: Lacks the isopropoxy group, making it less reactive in certain substitution reactions.
1,3-Dichloro-2-isopropoxybenzene: The position of chlorine atoms differs, affecting its chemical properties and reactivity.
1,4-Dichloro-3-isopropoxybenzene: The chlorine atoms are positioned differently, leading to variations in its chemical behavior.
Uniqueness: 1,2-Dichloro-3-isopropoxybenzene is unique due to the specific positioning of chlorine atoms and the isopropoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
1,2-dichloro-3-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTCKKKDHQQCCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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